4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine with ethylhydrazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives .
Scientific Research Applications
4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the ethyl group at position 3, which may affect its reactivity and biological activity.
3-Methyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a methyl group instead of an ethyl group, potentially altering its properties.
4,6-Dichloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine: Contains a phenyl group at position 3, which can significantly impact its chemical behavior and applications.
Uniqueness
The presence of the ethyl group at position 3 in 4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine distinguishes it from other similar compounds. This structural feature can influence its reactivity, solubility, and biological activity, making it a unique and valuable compound for various applications .
Properties
CAS No. |
1273577-15-3 |
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Molecular Formula |
C7H6Cl2N4 |
Molecular Weight |
217.05 g/mol |
IUPAC Name |
4,6-dichloro-3-ethyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H6Cl2N4/c1-2-3-4-5(8)10-7(9)11-6(4)13-12-3/h2H2,1H3,(H,10,11,12,13) |
InChI Key |
TZGPDZJRRVHFLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NN1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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